MTAD Exhibits Superior Reactivity Over N-Methylmaleimide (NMM) in Diels-Alder Cycloadditions
Ab initio calculations (HF/3-21G*) and experimental studies demonstrate that MTAD displays significantly higher dienophilic reactivity compared to N-methylmaleimide (NMM) in Diels-Alder reactions with π-facially nonequivalent dienes [1]. The computational results quantitatively account for the observed relative lack of reactivity of NMM vis-à-vis MTAD and PTAD [1]. This enhanced reactivity is attributed to the superelectrophilic character of triazolinediones [2].
| Evidence Dimension | Dienophilic reactivity in Diels-Alder cycloaddition |
|---|---|
| Target Compound Data | High reactivity; complete endo selectivity; very low activation energies |
| Comparator Or Baseline | N-Methylmaleimide (NMM) exhibits significantly lower reactivity |
| Quantified Difference | Qualitative: NMM is 'relatively unreactive' compared to MTAD and PTAD; DFT calculations show TADs have very low activation energies |
| Conditions | HF/3-21G* level of theory; experimental Diels-Alder reactions with hexachloromethanonaphthalene dienes |
Why This Matters
Procurement of MTAD over NMM is essential for Diels-Alder applications requiring rapid, high-yielding cycloadditions with sensitive or sterically hindered dienes.
- [1] Marchand, A. P.; et al. Stereoselectivities of Diels-Alder cycloadditions of π-facially nonequivalent dienes to MTAD, PTAD, and N-methylmaleimide: A theoretical study. Tetrahedron, 1998, 54(18), 4477-4484. View Source
- [2] Cabellos, J. L.; et al. Understanding the high reactivity of triazolinediones in Diels-Alder reactions. A DFT study. Journal of Molecular Modeling, 2014. View Source
